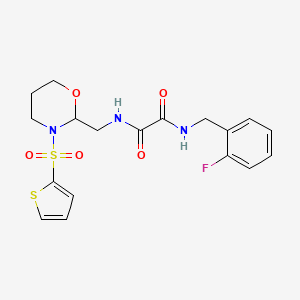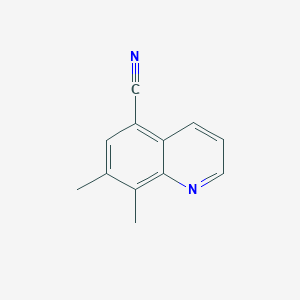
7,8-Dimethylquinoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethylquinoline-5-carbonitrile, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to selectively block certain receptors in the brain.
科学研究应用
7,8-Dimethylquinoline-5-carbonitrile is primarily used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 7,8-Dimethylquinoline-5-carbonitrile is a selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the transmission of excitatory signals in the brain. By blocking the AMPA receptor, 7,8-Dimethylquinoline-5-carbonitrile can be used to investigate the role of this receptor in various physiological and pathological processes.
作用机制
7,8-Dimethylquinoline-5-carbonitrile works by binding to the AMPA receptor and preventing the binding of glutamate, a neurotransmitter that normally activates the receptor. This results in a decrease in the transmission of excitatory signals in the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
7,8-Dimethylquinoline-5-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is involved in learning and memory. Additionally, 7,8-Dimethylquinoline-5-carbonitrile has been shown to have anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of 7,8-Dimethylquinoline-5-carbonitrile is its selectivity for the AMPA receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. Additionally, 7,8-Dimethylquinoline-5-carbonitrile is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also some limitations to the use of 7,8-Dimethylquinoline-5-carbonitrile in lab experiments. For example, 7,8-Dimethylquinoline-5-carbonitrile has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects. Additionally, 7,8-Dimethylquinoline-5-carbonitrile may have off-target effects on other receptors in the brain, which could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 7,8-Dimethylquinoline-5-carbonitrile. One area of interest is the development of more selective AMPA receptor antagonists that can be used to further investigate the role of this receptor in various physiological and pathological processes. Additionally, there is interest in exploring the potential therapeutic applications of 7,8-Dimethylquinoline-5-carbonitrile, particularly in the treatment of epilepsy and other neurological disorders.
Conclusion:
In conclusion, 7,8-Dimethylquinoline-5-carbonitrile is a chemical compound that has significant potential as a tool for investigating the function of the AMPA receptor in the brain. While there are some limitations to its use in lab experiments, 7,8-Dimethylquinoline-5-carbonitrile has a number of advantages that make it a valuable tool for researchers in the field of neuroscience. As research on 7,8-Dimethylquinoline-5-carbonitrile continues, it is likely that new applications and potential therapeutic uses for this compound will be discovered.
合成方法
7,8-Dimethylquinoline-5-carbonitrile can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst, while the Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of sulfuric acid.
属性
IUPAC Name |
7,8-dimethylquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10(7-13)11-4-3-5-14-12(11)9(8)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOACQZMHSCTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethylquinoline-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2789216.png)
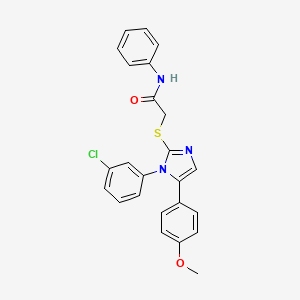

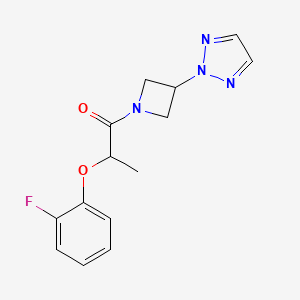

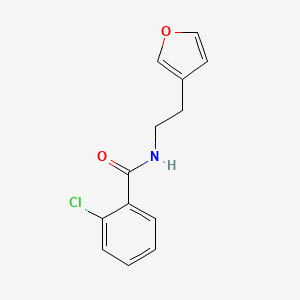

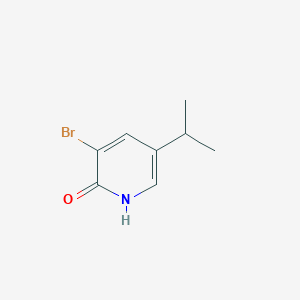

![3-(2-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2789228.png)
![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)
